

Application Notes: Characterizing Polyethylene with Fourier Transform Infrared Spectroscopy (FTIR)

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Compound of Interest

Compound Name: **Polyethylene**

Cat. No.: **B3416737**

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Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used analytical technique for the characterization of **Polyethylene** (PE).^[1] This non-destructive method provides valuable information about the chemical composition, molecular structure, and physical properties of PE, making it an indispensable tool for researchers, scientists, and professionals in drug development and quality control.^[1] FTIR analysis of **Polyethylene** can be used to determine key parameters such as the degree of crystallinity, the extent of chain branching, and the level of oxidation.^{[2][3][4]} It is also effective for identifying and quantifying additives within the polymer matrix.^[5]

Key Applications of FTIR in Polyethylene Characterization:

- Determination of Crystallinity: The infrared spectrum of **Polyethylene** exhibits bands that are sensitive to the conformation and packing of the polymer chains, allowing for the quantification of crystalline and amorphous phases.^[6]
- Quantification of Branching: The degree of short-chain branching in **Polyethylene**, which significantly influences its physical properties, can be determined by analyzing specific absorption bands related to methyl groups.^{[4][7]}

- Assessment of Oxidation and Degradation: FTIR is a sensitive technique for monitoring the chemical changes that occur during the thermal or photo-oxidative degradation of **Polyethylene**.^{[2][8]} The formation of carbonyl, hydroxyl, and vinyl groups can be tracked to assess the extent of degradation.^[2]
- Identification of **Polyethylene** Types: High-density **Polyethylene** (HDPE), low-density **Polyethylene** (LDPE), and linear low-density **Polyethylene** (LLDPE) can be distinguished based on differences in their infrared spectra, which arise from variations in branching and crystallinity.^{[1][9]}
- Analysis of Additives: The presence and concentration of various additives in **Polyethylene** formulations, such as antioxidants and lubricants, can be detected and quantified.^{[5][10]}

Quantitative Data Summary

The following tables summarize key quantitative data obtained from FTIR analysis of **Polyethylene**.

Table 1: FTIR Bands for **Polyethylene** Characterization

Parameter	Wavenumber (cm ⁻¹)	Vibrational Assignment	Reference
Crystallinity	~730 and ~720	CH ₂ rocking (crystalline, orthorhombic)	[6][11]
~723	CH ₂ rocking (amorphous)	[6]	
Branching	~1378	CH ₃ symmetric deformation (methyl groups)	[4]
~1369	CH ₂ wagging	[4]	
Oxidation	~1715 - 1740	C=O stretching (carbonyl groups - ketones, esters, acids)	[2][12]
~3300 - 3500	O-H stretching (hydroxyl groups)	[2]	
~908	C=C bending (vinyl groups)	[2][4]	
General PE Structure	~2915 and ~2840	CH ₂ asymmetric and symmetric stretching	[11][13]
~1470 and ~1462	CH ₂ scissoring/bending	[11][13]	

Table 2: Typical Crystallinity and Branching Values for Different **Polyethylene** Types

Polyethylene Type	Typical % Crystallinity	Typical Branching (CH ₃ / 1000 C atoms)
HDPE	60 - 80%[3]	< 1
LDPE	40 - 55%[3]	20 - 30
LLDPE	30 - 50%	10 - 20

Experimental Protocols

The following are detailed protocols for the characterization of **Polyethylene** using FTIR spectroscopy. These protocols are based on established methods and standard practices such as ASTM E168.[14][15][16]

Protocol 1: Determination of Crystallinity in Polyethylene

Objective: To determine the percent crystallinity of a **Polyethylene** sample using FTIR.

Materials and Equipment:

- FTIR Spectrometer with a DTGS detector[1]
- Hydraulic press with heating capabilities
- Aluminum foil or PET films[17]
- **Polyethylene** sample (pellets or powder)
- Micrometer

Procedure:

- Sample Preparation (Hot Pressing):
 1. Place a small amount of the **Polyethylene** sample between two sheets of aluminum foil or PET film.[17]
 2. Position the assembly in the hydraulic press preheated to a temperature above the melting point of the **Polyethylene** (e.g., 185–200°C).[7]
 3. Apply a pressure of approximately 10 bar for 60–120 seconds to form a thin film.[7]
 4. Quickly release the pressure and cool the film to room temperature.

5. Measure the film thickness using a micrometer; the ideal thickness is typically between 20 and 50 μm to ensure absorbance values are within the linear range of the detector.[18]

- FTIR Analysis:

1. Record a background spectrum with an empty sample compartment.

2. Mount the **Polyethylene** film in the spectrometer's sample holder.

3. Acquire the FTIR spectrum of the sample over the mid-IR range (typically 4000 - 400 cm^{-1}) with a resolution of 4 cm^{-1} and an accumulation of 32 scans.

- Data Analysis and Calculation:

1. Identify the crystalline and amorphous bands in the CH_2 rocking region of the spectrum.

The crystalline phase is represented by a doublet at approximately 730 cm^{-1} and 722 cm^{-1} , while the amorphous phase appears as a broader band around 723 cm^{-1} .[6]

2. Perform a baseline correction for the spectral region of interest (e.g., 700-750 cm^{-1}).

3. Deconvolute the overlapping crystalline and amorphous peaks using curve-fitting software.

4. Calculate the integrated absorbance (area) of the crystalline peaks (A_c) and the amorphous peak (A_a).

5. The percent crystallinity can be estimated using a formula that relates the intensities of the crystalline and amorphous bands. One common method uses the ratio of the intensity of the crystalline band to the sum of the intensities of the crystalline and amorphous bands, often with a calibration factor. A simplified equation is: % Crystallinity = $(A_c / (A_c + k * A_a)) * 100$ (Note: The factor 'k' is an absorption coefficient ratio and should be determined from standards with known crystallinity.)

Protocol 2: Determination of Branching in Polyethylene

Objective: To quantify the short-chain branching in a **Polyethylene** sample.

Procedure:

- Sample Preparation and FTIR Analysis: Follow steps 1 and 2 from Protocol 1 to obtain the FTIR spectrum of the **Polyethylene** film.
- Data Analysis and Calculation:
 1. Identify the absorption band corresponding to the symmetric deformation of methyl (CH_3) groups at approximately 1378 cm^{-1} .^[4]
 2. Identify a reference peak that is proportional to the polymer thickness, such as the CH_2 wagging band around 1369 cm^{-1} or a combination band in the $1800\text{-}2000 \text{ cm}^{-1}$ region.^[4]
 3. Perform a baseline correction for the spectral region containing these peaks.
 4. Calculate the absorbance (height or area) of the methyl peak (A_{1378}) and the reference peak (A_{ref}).
 5. A calibration curve is required to correlate the ratio of these absorbances to the number of methyl groups per 1000 carbon atoms. This is typically generated by analyzing a series of **Polyethylene** standards with known branching content as determined by a primary method like ^{13}C NMR.^[7]
 6. The relationship is often linear: $\text{CH}_3 / 1000 \text{ C atoms} = m * (A_{1378} / A_{\text{ref}}) + c$ (where 'm' is the slope and 'c' is the intercept of the calibration curve).

Protocol 3: Assessment of Polyethylene Oxidation

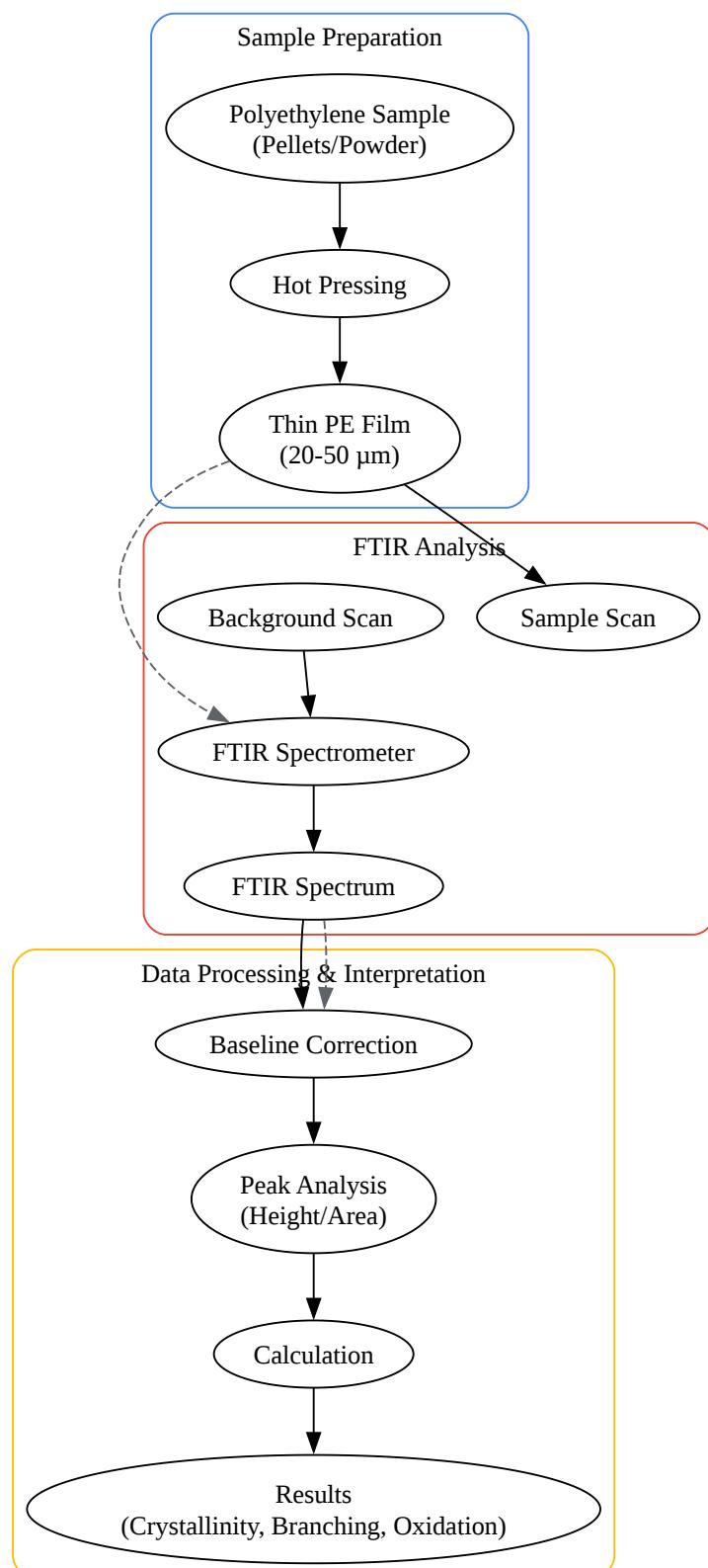
Objective: To determine the extent of oxidation in a **Polyethylene** sample by calculating the Carbonyl Index.

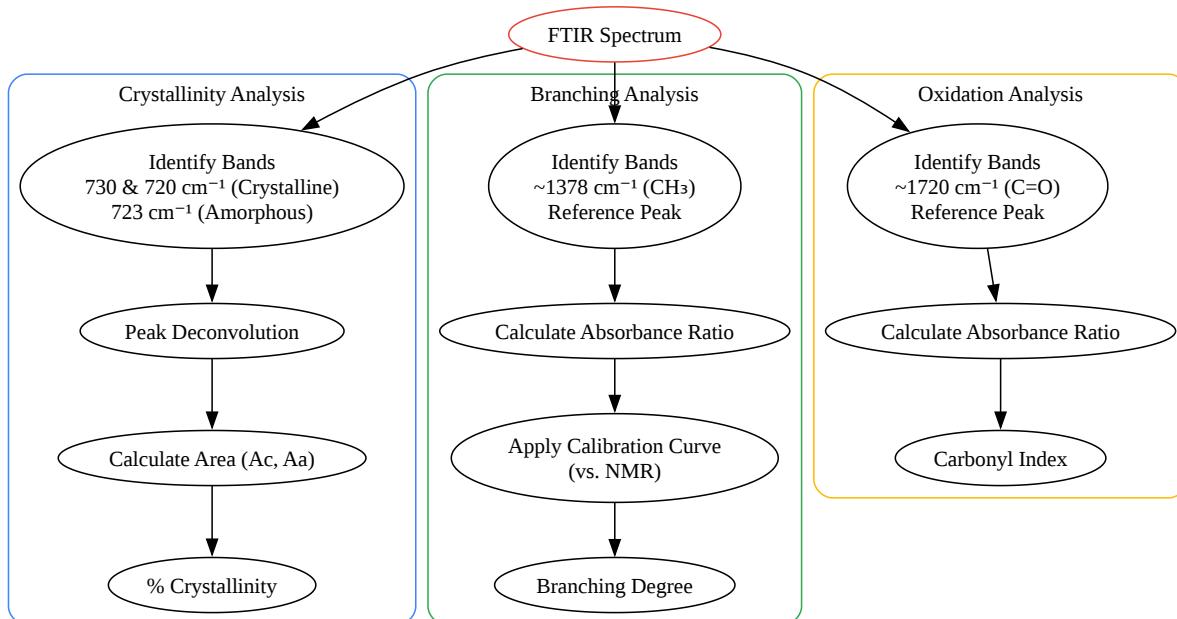
Procedure:

- Sample Preparation and FTIR Analysis: Follow steps 1 and 2 from Protocol 1 to obtain the FTIR spectrum of the **Polyethylene** film. Attenuated Total Reflectance (ATR-FTIR) can also be a suitable and simpler method for surface analysis.^[1]
- Data Analysis and Calculation:

1. Identify the carbonyl (C=O) absorption band in the region of 1700-1750 cm⁻¹. This band can be broad due to the presence of various species like ketones, esters, and carboxylic acids.[\[12\]](#)
2. Select a reference peak that is not affected by degradation and is proportional to the film thickness. A common choice is the CH₂ scissoring band at approximately 1465 cm⁻¹.
3. Perform a baseline correction for both the carbonyl and reference peak regions.
4. Calculate the absorbance (height or area) of the carbonyl peak (A_carbonyl) and the reference peak (A_ref).
5. The Carbonyl Index (CI) is calculated as the ratio of the carbonyl peak absorbance to the reference peak absorbance: Carbonyl Index = A_carbonyl / A_ref
6. An increase in the Carbonyl Index indicates a greater extent of oxidation.[\[2\]](#) This method is particularly useful for comparative studies, such as monitoring degradation over time.[\[2\]](#)

Visualizations

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